1-(4-cyanophenyl)-N-isopropylmethanesulfonamide
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Overview
Description
The compound “1-(4-cyanophenyl)-N-isopropylmethanesulfonamide” is an organic compound containing a cyanophenyl group, an isopropyl group, and a methanesulfonamide group . The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, the isopropyl group is a common alkyl group (-CH(CH3)2), and methanesulfonamide contains a sulfur atom bonded to an amide group.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The cyanophenyl group might undergo reactions typical of aromatic compounds, while the isopropyl methanesulfonamide group might participate in reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanide and sulfonamide groups might increase its solubility in polar solvents .Scientific Research Applications
4-CN-IPMS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the synthesis of polyurethanes, and as a reagent for the synthesis of polyesters. It has also been used as a reagent in the synthesis of polyimides, polyamides, and polyesters.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl phenyl sulfamate, have been identified as dual aromatase and sulfatase inhibitors . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.
Advantages and Limitations for Lab Experiments
4-CN-IPMS has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized from commercially available starting materials. It is also a relatively stable compound, and it has a low toxicity. However, it is also a relatively weak acid, and it is not very soluble in water.
Future Directions
There are a number of potential future directions for the use of 4-CN-IPMS. One potential direction is the use of this compound as a drug delivery system. It could be used to deliver drugs to specific tissues in the body, and it could potentially increase the efficacy of certain drugs. Another potential direction is the use of this compound in the synthesis of polymers with improved properties. It could be used to create polymers with improved thermal and mechanical properties, or with improved electrical properties. Finally, it could be used to create polymers with improved biocompatibility.
Synthesis Methods
4-CN-IPMS is synthesized by reacting 4-cyanophenol with isopropyl methanesulfonate in an aqueous solution. The reaction is conducted at a temperature of 40-50°C for 3-4 hours. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by precipitation with ethanol. The product is then filtered and dried.
Safety and Hazards
properties
IUPAC Name |
1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGWZGPXJCIUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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